Crustaxanthin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H56O4 |
|---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ |
InChI Key |
BHCRLQHBUDRLQM-QISQUURKSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(C(CC2(C)C)O)O)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(C(CC2(C)C)O)O)C)C)C |
Synonyms |
3,4,3',4'-tetrahydroxy-beta,beta-carotene crustaxanthin |
Origin of Product |
United States |
Occurrence, Distribution, and Ecological Dynamics of Crustaxanthin
Natural Biogenic Sources and Habitats
Animals are incapable of synthesizing carotenoids like crustaxanthin from scratch (de novo) and must therefore acquire them through their diet. researchgate.net The ultimate source of these pigments are primary producers such as algae, fungi, and bacteria. researchgate.netresearchgate.netnih.gov
Presence in Crustacean Species and Role in Aquatic Food Webs
This compound and its parent compound, astaxanthin (B1665798), are the principal carotenoids found in a wide array of crustacean species, including shrimp, crabs, lobsters, and krill. nih.govnih.gov These organisms obtain carotenoid precursors, such as β-carotene and zeaxanthin (B1683548), from consuming phytoplankton. frontiersin.org Through metabolic processes, they convert these ingested pigments into astaxanthin. nih.gov This ability to synthesize astaxanthin from dietary precursors is a hallmark of many crustaceans. nih.govglobalseafood.org
Herbivorous crustacean zooplankton are a critical entry point for these carotenoids into the broader marine food web. frontiersin.org As these smaller crustaceans are consumed by larger predators, the pigment is transferred up the trophic levels, making it available to fish and other marine animals. frontiersin.orgresearchgate.net
Identification in Fish Species and Other Marine Vertebrates
Numerous fish species accumulate this compound-related pigments, which they acquire from their diet, primarily by consuming crustaceans. nih.gov Members of the Salmonidae family (salmon and trout) are well-known for their ability to deposit astaxanthin in their muscle tissue, giving their flesh its characteristic pink to red color. nih.govfrontiersin.org Fish belonging to the order Perciformes also contain significant levels of these pigments. nih.govnih.gov
Unlike crustaceans, many fish species, including salmonids and perciformes, cannot synthesize astaxanthin from other carotenoids. nih.govnih.gov They are entirely dependent on a diet rich in crustaceans to obtain this pigment. nih.gov Some fish, however, can metabolize astaxanthin further. For example, red sea bream and yellowtail can convert astaxanthin into tunaxanthin, a carotenoid responsible for the bright yellow coloration in their skin and fins. nih.govfisheriesjournal.com
Detection in Algae and Microorganisms as a Metabolite or Intermediate
The foundational source of this compound and related carotenoids in aquatic ecosystems are microorganisms. mdpi.com The microalga Haematococcus pluvialis is one of the most potent natural sources of astaxanthin. mdpi.comnih.gov Other microalgae, such as Chlorella zofingiensis, and yeasts like Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma), are also significant producers. mdpi.comnih.gov Certain bacteria are also capable of synthesizing a variety of carotenoids. researchgate.net These microorganisms produce astaxanthin as a secondary metabolite, often in response to environmental stressors, where it serves a protective function. nih.gov
Quantitative and Qualitative Distribution Across Biological Tissues and Matrices
The distribution of this compound within an organism is not uniform and varies significantly across different tissues and biological forms.
In crustaceans, the highest concentrations are often found in the exoskeleton, integument, and eggs. nih.gov It exists in several forms:
Free astaxanthin: Circulates in the hemolymph (blood) and can be incorporated into cell membranes. nih.gov
Esterified astaxanthin: Mono- or diesters, primarily for storage in tissues. nih.goved.ac.uk
Carotenoproteins: Bound to proteins, most notably as crustacyanin in the exoskeleton. This protein-pigment complex is responsible for the blue, green, or purple coloration of live crustaceans. The characteristic red color appears only when cooking denatures the protein, releasing the free astaxanthin. nih.govnih.gov
In fish, particularly salmonids, astaxanthin is famously deposited in the muscle tissue. frontiersin.org It is also found in the skin, fins, and gonads, where it plays a role in reproductive health. nih.govglobalseafood.org
The following table summarizes the distribution of these pigments in various aquatic organisms.
| Organism Group | Primary Tissue/Matrix | Form of Pigment |
| Crustaceans | Exoskeleton, Cuticle, Hypodermis | Carotenoproteins (e.g., Crustacyanin), Esterified Astaxanthin |
| Hemolymph | Free Astaxanthin | |
| Eggs, Gonads | Esterified Astaxanthin | |
| Fish (Salmonids) | Muscle | Free and Esterified Astaxanthin |
| Skin, Fins | Astaxanthin, Tunaxanthin (metabolite) | |
| Gonads, Eggs | Astaxanthin | |
| Microalgae | Cytoplasm | Astaxanthin (often within lipid droplets) |
Ecological Significance and Biological Roles in Specific Organisms
Beyond pigmentation, this compound and related carotenoids serve several vital biological functions, including acting as potent antioxidants and enhancing immune responses. researchgate.netnih.gov
Contribution to Integumentary and Tissue Pigmentation in Aquatic Fauna
The most visible ecological role of this compound is providing coloration to a vast number of aquatic species. ifremer.fr This pigmentation is crucial for several reasons:
Camouflage: The varied colors produced by carotenoproteins can help crustaceans blend in with their environment, avoiding predation. nih.gov
Signaling: Bright coloration can be a signal of health and vitality, playing a role in species recognition and sexual selection, such as in breeding colors. nih.govfisheriesjournal.com
Photoprotection: Integumentary carotenoids can help protect organisms from the harmful effects of UV radiation. nih.gov
Consumer Appeal: The pink-red flesh of salmon and the bright red color of cooked crustaceans are due to astaxanthin and are considered key quality indicators by consumers. ifremer.fr
Putative Roles in Reproductive Physiology of Marine Organisms
This compound, a dihydroxy-carotenoid derived from the metabolic reduction of astaxanthin, is increasingly recognized for its potential significance in the reproductive physiology of various marine organisms. While research has often focused on its precursor, astaxanthin, emerging evidence suggests that this compound has specific roles, particularly within reproductive tissues and during developmental stages. Its accumulation in gonads and eggs points towards critical functions in ensuring reproductive success, from fertilization to larval viability.
One of the most well-documented instances of this compound's role in reproduction is observed in the Arctic charr (Salvelinus alpinus). nih.govresearchgate.net Studies have revealed a selective accumulation of this compound in the gonads of this species. nih.govresearchgate.net In the ovaries of both sexually maturing and immature females, this compound constitutes a significant portion of the total carotenoids, second only to idoxanthin. nih.govresearchgate.net This preferential deposition suggests a targeted physiological function within the reproductive system.
The presence of this compound in ovarian tissues is primarily linked to its potent antioxidant properties. Developing oocytes and embryos are highly susceptible to oxidative stress due to their high metabolic rates and lipid content. This compound, like other carotenoids, can neutralize harmful reactive oxygen species (ROS), thereby protecting the delicate cellular structures of eggs and embryos from oxidative damage. nih.govnih.govmdpi.com This antioxidant protection is crucial for maintaining the integrity of DNA, proteins, and lipids, which is essential for normal embryonic development and high fertilization and hatching rates.
Furthermore, carotenoids, including this compound, are known to be mobilized to the eggs to serve as a pigment reserve for the developing embryos and larvae. oup.com This pigmentation can offer photoprotection, shielding the early life stages from the damaging effects of UV radiation, particularly in species that spawn in shallow waters. oup.com
While the direct metabolic pathways and specific molecular interactions of this compound in the reproductive cycle are still areas of active research, its consistent presence in the reproductive tissues of certain marine animals underscores its importance. The conversion of astaxanthin to this compound may be a strategic mechanism to provide a specific type of antioxidant or provitamin A activity tailored to the needs of developing embryos.
The table below details the relative composition of major carotenoids found in the ovaries of Arctic charr, highlighting the significant contribution of this compound.
| Carotenoid | Percentage of Total Ovarian Carotenoids in Arctic Charr |
| Idoxanthin | 56% |
| This compound | 20% |
| Astaxanthin | <5% |
This data is based on findings in sexually maturing and immature female Arctic charr. nih.govresearchgate.net
Biosynthesis and Metabolic Pathways of Crustaxanthin
General Carotenoid Biosynthesis Pathways as Precursors to Xanthophylls
Carotenoids, including xanthophylls like crustaxanthin, are lipophilic isoprenoid metabolites synthesized in organisms such as plants, algae, and some microorganisms. frontiersin.orgnih.govnsf.gov Their biosynthesis originates from the universal isoprenoid pathways.
Key Enzymatic Steps in Early Carotenogenesis (e.g., Phytoene (B131915) Synthase, Desaturases, Cyclases)
The initial committed step in carotenoid biosynthesis is the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a C20 precursor derived from the MEP pathway, to form the colorless C40 hydrocarbon 15-cis-phytoene. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme phytoene synthase (PSY). PSY is considered a key rate-limiting enzyme in carotenogenesis, and its activity significantly influences the metabolic flux into the pathway. frontiersin.orgnih.gov
Following phytoene formation, a series of desaturation and isomerization reactions occur to introduce conjugated double bonds, leading to the formation of colored carotenoids. In plants, phytoene desaturase (PDS) introduces two double bonds into 15-cis-phytoene, producing 9,9'-di-cis-ζ-carotene via 15-cis-phytofluene. biorxiv.org Subsequent desaturation and isomerization steps, often involving ζ-carotene desaturase (ZDS) and carotenoid isomerase (CRTISO), lead to the formation of all-trans-lycopene. frontiersin.orgnih.govbiorxiv.org
Lycopene (B16060) then undergoes cyclization at both ends of the molecule to form cyclic carotenoids. Lycopene cyclases, such as lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), catalyze the formation of β-rings and ε-rings, respectively. frontiersin.orgnih.gov The cyclization of lycopene by LCYB leads to the formation of β-carotene, a precursor for many xanthophylls, including those in the astaxanthin (B1665798) and this compound biosynthesis pathways. frontiersin.orgnih.gov
Specific Pathways for this compound Formation and Interconversion
This compound is a highly oxygenated xanthophyll, characterized by the presence of four hydroxyl groups. It is considered a metabolite of other xanthophylls, particularly astaxanthin and idoxanthin. lipidmaps.orgresearchgate.net
Enzymology of Hydroxylation and Ketolation Reactions from Precursor Carotenoids (e.g., Astaxanthin, Idoxanthin)
The formation of this compound from precursor carotenoids involves hydroxylation and potentially reduction reactions. While the precise enzymatic steps leading directly to this compound are not as extensively characterized as those for more common carotenoids like astaxanthin or zeaxanthin (B1683548), evidence suggests its formation from astaxanthin and idoxanthin in certain organisms, such as Arctic charr. lipidmaps.orgresearchgate.net
Astaxanthin is a keto-carotenoid with hydroxyl and ketone groups. wikipedia.org It is a metabolite of zeaxanthin and canthaxanthin (B1668269). wikipedia.org The metabolic pathway from β-carotene to astaxanthin in crustaceans, for example, involves a series of conversions including hydroxylation and ketolation reactions, with intermediates such as echinenone (B51690), canthaxanthin, and idoxanthin. researchgate.net Crustaceans can interconvert structurally similar carotenoids through ketonization or hydroxylation reactions on their ionone (B8125255) rings. researchgate.net
Idoxanthin is another xanthophyll, considered a metabolite of astaxanthin in some organisms. lipidmaps.orgcontaminantdb.cainvivochem.cn It is a dihydroxy-keto-carotenoid. This compound, being a tetrahydroxy-carotenoid, likely arises from further enzymatic modifications of these precursors, potentially involving the reduction of ketone groups and/or additional hydroxylation steps. Reductive metabolic reactions involving the stepwise removal of keto groups at the 4 and 4' positions of the ionone ring have been observed in fish, leading to astaxanthin metabolites. researchgate.net
While specific enzymes directly catalyzing the conversion of astaxanthin or idoxanthin to this compound are not explicitly detailed in the provided search results, the general enzymatic reactions involved in xanthophyll biosynthesis include hydroxylases (introducing hydroxyl groups) and ketolases (introducing keto groups). The formation of this compound would necessitate enzymatic activity capable of adding hydroxyl groups to a carotenoid backbone that already possesses oxygen functions, or reducing existing ketone groups to hydroxyls.
Metabolic Interconversions and Branch Points within Xanthophyll Cycles
This compound is not typically described as a direct component of the well-known xanthophyll cycle (violaxanthin-antheraxanthin-zeaxanthin cycle) which is involved in photoprotection in plants and some algae. ebi.ac.uknih.govtandfonline.comcabidigitallibrary.orgaip.org This cycle involves the interconversion of violaxanthin (B192666), antheraxanthin, and zeaxanthin through epoxidation and de-epoxidation reactions catalyzed by zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE). ebi.ac.ukaip.org
However, the broader metabolic network of xanthophylls can have branch points where intermediates can be channeled into different modification pathways. Given that this compound is a metabolite of astaxanthin and idoxanthin, its formation represents a branch or downstream pathway from the metabolic routes leading to these compounds. lipidmaps.orgresearchgate.net The presence and relative abundance of this compound in an organism would depend on the specific enzymatic machinery present and the metabolic flux through the precursor pathways.
Genetic and Molecular Regulatory Mechanisms of Biosynthesis
The biosynthesis of carotenoids, including the pathways that may lead to this compound, is under genetic and molecular control. The expression levels of genes encoding key enzymes in the carotenoid pathway, such as phytoene synthase (PSY), desaturases, and cyclases, significantly impact the types and quantities of carotenoids produced. frontiersin.orgnih.govpan.olsztyn.pl
Transcriptional regulation is a central mechanism controlling PSY activity and, consequently, carotenoid biosynthesis. frontiersin.orgnih.gov Environmental factors, such as light, can also regulate the expression of carotenogenic genes. pan.olsztyn.pl
While specific regulatory mechanisms directly governing this compound biosynthesis have not been detailed in the provided information, it can be inferred that the genes encoding the enzymes responsible for the hydroxylation and reduction steps leading to this compound would also be subject to cellular regulation. This regulation could be influenced by developmental stage, environmental conditions, and the physiological needs of the organism. Research into the genetic basis of carotenoid metabolism in organisms known to accumulate this compound, such as Arctic charr, would be necessary to fully elucidate these regulatory mechanisms. lipidmaps.orgresearchgate.net
Gene Identification and Characterization of Enzymes Involved in Xanthophyll Synthesis (e.g., crtZ, crtW homologues)
The conversion of β-carotene to various xanthophylls, including this compound, involves specific enzymes. Key enzymes in this process are β-carotene hydroxylases (CrtZ) and β-carotene ketolases (CrtW). mdpi.comresearchgate.netresearchgate.netnih.govd-nb.info While crtZ genes encode enzymes that introduce hydroxyl groups, and crtW genes encode enzymes that introduce keto groups, the specific pathway to this compound can vary depending on the organism.
In many organisms, the synthesis of ketocarotenoids like astaxanthin involves both CrtZ and CrtW. mdpi.comresearchgate.netresearchgate.netnih.govd-nb.info β-carotene can be hydroxylated by CrtZ to form zeaxanthin, and then ketolated by CrtW to form canthaxanthin, or vice versa, leading to intermediates that are further modified to produce astaxanthin. mdpi.comaocs.orgresearchgate.net this compound, having hydroxyl groups but no keto groups on its rings, is likely formed through hydroxylation steps catalyzed by CrtZ homologues acting on a precursor like β-carotene.
Research has focused on identifying and characterizing these enzymes in various organisms to understand their substrate specificity and catalytic activity. For instance, studies on astaxanthin biosynthesis in organisms like Haematococcus pluvialis and bacteria such as Paracoccus species have extensively investigated the roles of crtZ and crtW genes. mdpi.comresearchgate.netnih.govd-nb.infopsu.edu While much of the research on CrtZ and CrtW focuses on astaxanthin, these studies provide valuable insights into the enzymatic capabilities that could lead to this compound formation through similar hydroxylation reactions.
Overexpression of crtZ and crtW genes from different sources in heterologous hosts like Escherichia coli has been used to study their function and engineer carotenoid production pathways. researchgate.netnih.govd-nb.info These studies have shown that the source of the crtZ and crtW genes can influence the specific carotenoids produced and their accumulation levels. d-nb.info
Transcriptional and Post-Transcriptional Control of Biosynthetic Genes
The biosynthesis of carotenoids is a tightly regulated process, controlled at multiple levels, including transcription and post-transcriptional mechanisms. frontiersin.orgnih.gov The expression of genes encoding carotenogenic enzymes, such as crtZ and crtW homologues, is influenced by various internal and external cues. frontiersin.orgnih.gov
Transcriptional regulation involves transcription factors and regulatory elements that control the rate at which carotenoid biosynthesis genes are transcribed into mRNA. frontiersin.orgnih.govresearchgate.net Studies in various organisms have identified transcription factors that can either activate or repress the expression of carotenogenic genes, thereby modulating the flux through the pathway. frontiersin.orgnih.gov For example, in plants, the transcription of carotenoid biosynthesis genes can be developmentally regulated and responsive to environmental signals. frontiersin.orgnih.govd-nb.info
Post-transcriptional control mechanisms can further influence carotenoid accumulation. These mechanisms include mRNA stability, translation efficiency, and post-translational modifications of the enzymes. frontiersin.orgnih.gov For instance, the stability of mRNA transcripts from carotenogenic genes can affect the amount of enzyme produced. Additionally, the activity of carotenogenic enzymes can be regulated through post-translational modifications or by interaction with other proteins. wikipedia.orgfrontiersin.org
Research into the regulation of astaxanthin biosynthesis in Haematococcus pluvialis has provided insights into the complex transcriptional and post-transcriptional control of carotenogenic genes. psu.eduniscpr.res.in These studies have shown that the expression levels of genes like psy, pds, crtR-B, lyc, bkt, and crtO can be upregulated at the transcriptional level under certain induction conditions, while other genes like ipi may be regulated at both transcriptional and post-transcriptional levels. psu.eduniscpr.res.in While these studies focus on astaxanthin, the underlying regulatory principles are likely relevant to the biosynthesis of other xanthophylls like this compound.
Biotic and Abiotic Factors Influencing this compound Accumulation
Environmental and Cultivation Parameters (e.g., Light, Temperature, Nutrient Stress)
Environmental conditions play a crucial role in triggering or enhancing carotenoid accumulation in many organisms. Light is a significant factor, with studies showing that high light intensity can induce carotenogenesis in organisms like microalgae. nih.govcabr.ieresearchgate.netnih.gov Temperature can also influence carotenoid production, with specific temperature ranges often being optimal for accumulation. nih.govnih.gov
Nutrient stress, particularly nitrogen or phosphorus deficiency, is a well-known inducer of carotenoid accumulation in various microorganisms, including those that produce xanthophylls. nih.govcabr.ie Under nutrient-limiting conditions, organisms may redirect metabolic resources towards the synthesis and storage of carotenoids, which can serve protective functions. High salt concentrations have also been shown to induce astaxanthin production in Haematococcus pluvialis. nih.govcabr.ie
Research on astaxanthin accumulation in Haematococcus pluvialis highlights the impact of environmental factors. Maximum astaxanthin production was observed under specific conditions of light intensity and nutrient availability. nih.gov
| Environmental Factor | Effect on Carotenoid Accumulation (Example: H. pluvialis Astaxanthin) | Source |
| High Light Intensity | Induces/Enhances accumulation | nih.govcabr.ieresearchgate.netnih.gov |
| Nutrient Deficiency (N or P) | Induces accumulation | nih.govcabr.ie |
| High NaCl Concentrations | Induces accumulation | nih.govcabr.ie |
| Temperature | Can have significant effects, optimal range varies by organism/strain | nih.govnih.gov |
These findings suggest that this compound accumulation is also likely to be influenced by similar environmental and cultivation parameters in organisms that produce it.
Substrate Availability and Precursor Flux Regulation
The availability of substrates and the regulation of metabolic flux through the carotenoid biosynthesis pathway are critical for determining the final accumulation levels of specific carotenoids like this compound. The pathway begins with precursors derived from primary metabolism, and the rate at which these precursors are supplied can limit carotenoid production. mdpi.comaocs.org
Furthermore, the channeling of intermediates within the carotenoid pathway is crucial. The balance of enzyme activities, such as the ratio of CrtZ to CrtW activity, can determine which branch of the pathway is favored and, consequently, which specific xanthophylls are produced. mdpi.comresearchgate.netnih.govd-nb.info Insufficient activity of enzymes downstream of a particular intermediate can lead to the accumulation of that intermediate. For example, insufficient CrtY activity in engineered E. coli strains led to lycopene accumulation. d-nb.info
Metabolic engineering efforts aimed at increasing carotenoid production often focus on enhancing the flux through the pathway by overexpressing key enzymes or by optimizing the availability of precursors. mdpi.comresearchgate.netnih.gov Understanding how substrate availability and precursor flux are regulated is therefore essential for optimizing the production of this compound in relevant organisms or engineered systems.
Stereochemistry and Isomerism of Crustaxanthin
Elucidation of Crustaxanthin Stereoisomers and Their Configurations
Carotenoids, including this compound, can exist as various stereoisomers due to the presence of chiral centers and carbon-carbon double bonds along the polyene chain google.comnih.gov. This compound has four asymmetric carbons at the 3, 4, 3', and 4' positions, leading to a theoretical possibility of multiple optical (R/S) isomers nih.gov. Additionally, the presence of conjugated double bonds allows for the formation of geometric (cis/trans or E/Z) isomers nih.govencyclopedia.pub.
The elucidation of this compound stereoisomers and their configurations typically involves chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) or tandem MS (MS/MS) nih.govmdpi.com. C30 columns are frequently used in HPLC for better separation of carotenoid isomers compared to C18 columns nih.govmdpi.com.
Studies have reported the separation of multiple this compound isomers. For instance, four this compound isomers were separated using a C30 column, although definitive differentiation between all trans and cis isomers based solely on chromatographic and MS data can be challenging due to the numerous possible optical isomers nih.gov. Tentative identification of cis-crustaxanthin isomers has been made based on the presence of a characteristic cis-peak in the UV-Vis spectrum nih.gov.
The absolute configuration of carotenoids with chiral centers is determined using various methods, including comparisons with known standards, synthesis of stereoisomers, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) iupac.org. While the specific absolute configurations (R/S) for all possible this compound stereoisomers are complex to fully elucidate, the structure (3S,4R,3'S,4'R)-β,β-Carotene-3,4,3',4'-tetrol has been associated with this compound lipidbank.jpchemrj.orglipidmaps.org.
Occurrence and Relative Abundance of Specific Isomeric Forms in Biological Samples
This compound occurs in nature, often as a metabolite of astaxanthin (B1665798), particularly in marine organisms chemrj.orgresearchgate.net. Its presence and the relative abundance of its specific isomeric forms can vary depending on the biological source and physiological factors researchgate.netresearchgate.net.
In the ovaries of Arctic charr (Salvelinus alpinus), three glycolic isomers of this compound have been detected: 3,4,3',4'-di-cis-, 3,4-cis-3',4'-trans-, and 3,4,3',4'-di-trans-glycolic isomers researchgate.netresearchgate.net. Their relative ratio was reported as 2.6:3.1:1 in one study researchgate.netresearchgate.net. Sex and maturity status did not appear to significantly affect the relative composition of skin carotenoids in Arctic charr, where this compound was also found researchgate.netresearchgate.net.
This compound has also been isolated as a minor carotenoid from sources such as the copepod Euchaeta russelli, eggs of mackerel and flying fish, and shrimps (Pennaeus sp.) chemrj.org. The isomeric composition in these sources can reflect the metabolic pathways of precursor carotenoids like astaxanthin chemrj.org.
While all-trans isomers are generally the most abundant form of carotenoids in nature, cis isomers are also present nih.gov. The ratio of trans to cis carotenoids in natural compounds can range, with trans forms typically being more prevalent psu.edu.
Interconversion Mechanisms and Stability of Isomers Under Physiological Conditions
Carotenoid isomers can undergo interconversion through various mechanisms, including thermal and photoisomerization omicsonline.orgnih.govmdpi.com. These processes involve the rotation around carbon-carbon double bonds in the polyene chain nih.govphyschemres.org.
Thermal isomerization typically occurs when carotenoids are exposed to heat, leading to the conversion of trans isomers to cis isomers nih.govnih.govmdpi.com. Photoisomerization is induced by light, particularly UV light, and can also result in cis-trans interconversion omicsonline.orgnih.gov. Both heat and light can accelerate the isomerization process in both directions nih.gov.
The stability of carotenoid isomers is influenced by various factors, including light, heat, oxygen, acids, and alkaline bases omicsonline.org. Trans isomers are generally considered more stable than cis isomers psu.edu. The stability of cis isomers can potentially be influenced by interactions with fatty acids or by being incorporated into specific biological structures nih.gov.
Under physiological conditions, enzymatic and non-enzymatic mechanisms can also contribute to carotenoid isomer interconversion nih.gov. While specific details on the interconversion and stability of this compound isomers under physiological conditions are limited in the provided sources, the general principles of carotenoid isomerization apply. The presence of different this compound isomers in biological tissues suggests that interconversion and differential accumulation or metabolism of these forms occur in vivo researchgate.netresearchgate.net.
Advanced Analytical Methodologies for Crustaxanthin Research
Optimized Extraction and Sample Preparation Techniques from Diverse Biological Matrices
Effective extraction and sample preparation are critical initial steps for the accurate analysis of crustaxanthin from diverse biological matrices. Carotenoids, including this compound, are sensitive to light, heat, oxygen, acids, and alkaline bases, necessitating careful handling during extraction and storage. omicsonline.orgresearchgate.net To prevent degradation, manipulations are often performed under dim light, controlled temperature, and an inert atmosphere, such as nitrogen. nih.govresearchgate.netresearchgate.net Storage in the dark at low temperatures (e.g., -20°C) in crystalline form is recommended for preservation. omicsonline.orgresearchgate.net
Various extraction methods have been employed for carotenoids from biological sources, including conventional solid-liquid extraction using organic solvents. researchgate.netulpgc.es Acetone is a commonly used solvent for the extraction of carotenoids from samples like shrimp and plant material. ulpgc.esomicsonline.org Sequential extractions with different solvents or solvent mixtures, such as ethyl acetate (B1210297), methanol, and hexane, are often performed to maximize recovery from complex matrices. nih.govomicsonline.org
Alternative and green extraction techniques are also being explored for carotenoids, including pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE). researchgate.netulpgc.esmdpi.com PLE utilizes solvents at elevated temperatures and pressures, which can enhance solubility and mass transfer, reducing extraction time and solvent consumption. mdpi.com Studies have shown that PLE can effectively extract carotenoids from microalgae and seaweeds. ulpgc.esmdpi.com Enzymatic extraction is another approach that can aid in breaking down cell walls to release intracellular carotenoids. researchgate.net
Sample preparation often involves steps to remove interfering substances like chlorophylls (B1240455) and lipids, which can hinder chromatographic analysis and mass spectrometric detection. nih.govomicsonline.org Saponification, typically performed under cooling to minimize degradation of labile xanthophylls, can be used to hydrolyze esterified carotenoids and remove lipids. omicsonline.org Liquid-liquid extraction steps can also be incorporated to further purify the extract. iopan.gda.pl
High-Resolution Chromatographic Separation Techniques
High-resolution chromatographic techniques are essential for separating this compound from other carotenoids and isomers present in complex biological samples. Given the structural similarities among carotenoids and the existence of various cis-trans and optical isomers, efficient separation is paramount for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., C30 columns)
HPLC is the most widely used method for carotenoid analysis due to its precision and ability to separate individual compounds effectively. mdpi.comjocpr.com Reversed-phase HPLC is a common mode for carotenoid separation. nih.govunict.it
C30 reversed-phase columns are particularly valuable for the separation of carotenoid isomers, including cis and trans isomers, due to their high shape selectivity. thermofisher.cnnih.govhawachhplccolumn.comhawach.com The longer alkyl chains of C30 columns provide enhanced interaction with the long, flexible carbon chains of carotenoids, allowing for better resolution of structurally similar isomers compared to traditional C18 columns. thermofisher.cnhawachhplccolumn.comhawach.com These columns are compatible with various aqueous buffers, offering flexibility in method development and suitability for both hydrophobic and moderately polar carotenoids. thermofisher.cnhawachhplccolumn.com
HPLC methods for carotenoid analysis often utilize mobile phases consisting of mixtures of solvents such as methanol, methyl tert-butyl ether, hexane, and acetone, often with modifiers like ammonium (B1175870) acetate or triethylamine. nih.govresearchgate.net Gradient elution is frequently employed to achieve optimal separation of a wide range of carotenoids with varying polarities. nih.gov UV-Visible detection, typically at wavelengths around 450 nm, is commonly used for monitoring carotenoids due to their characteristic absorption spectra. iopan.gda.plresearchgate.netnih.gov
Research findings highlight the effectiveness of C30 columns in separating complex mixtures of carotenoids. For instance, the carotenoid profile of the echinoderm Marthasterias glacialis was established using HPLC-DAD-APCI-MS/MS equipped with a C30 column, enabling the differentiation of carotenoid isomers. researchgate.net
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
This compound possesses multiple asymmetric carbons, leading to the potential for various enantiomeric and diastereomeric isomers. nih.govchemrj.orgresearchgate.net Chiral chromatography is a specialized technique used to separate these stereoisomers.
While direct chiral separation of carotenoids can be challenging, methods involving the formation of diastereomeric derivatives have been successfully applied. For example, racemic astaxanthin (B1665798) has been separated into its optical isomers using HPLC with diastereomeric esters. mdpi.comencyclopedia.pub Although specific details on the chiral separation of this compound enantiomers were less prevalent in the immediate search results, the principle of using chiral stationary phases or diastereomeric derivatization is applicable to compounds with multiple chiral centers like this compound. chemrj.orggoogle.com The synthesis of different diastereomers of this compound has been reported, indicating the existence and potential for their chromatographic resolution. chemrj.org
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound following chromatographic separation.
Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the analysis of natural carotenoids, providing molecular weight information and structural insights through fragmentation analysis. nih.govjocpr.comnih.gov Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques used for LC-MS of carotenoids. mdpi.comnih.gov APCI is often favored for less polar carotenoids, while ESI is suitable for more polar ones like xanthophylls, including this compound. mdpi.comnih.gov
In positive ion mode, this compound typically presents a protonated molecule at m/z 601, corresponding to [M+H]⁺. nih.govresearchgate.net In negative ion mode, a deprotonated molecule at m/z 599 ([M-H]⁻) can be observed. nih.govresearchgate.net MS/MS analysis provides characteristic fragmentation patterns that aid in structural confirmation. For this compound, common fragments observed in MS/MS spectra correspond to the loss of hydroxyl groups (18 u, 36 u, 54 u) and fragments from the polyene chain, such as toluene (B28343) (92 u) and xylene (106 u). nih.govresearchgate.net These fragmentation pathways are characteristic of carotenoids and help in their identification. nih.govresearchgate.netresearchgate.net
Despite the power of MS, analyzing carotenoids in complex biological matrices can be challenging due to background noise from co-extracted lipids. nih.gov Analyzing samples in negative ion mode can sometimes mitigate issues encountered in positive ion mode. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the precise structural confirmation of carotenoids, including this compound. jocpr.comlipidbank.jp While requiring relatively pure samples and larger quantities compared to MS, NMR provides detailed information about the arrangement of atoms within the molecule.
¹H NMR spectroscopy is particularly useful for determining the configuration of double bonds (cis/trans isomerism) and the stereochemistry of chiral centers. Analysis of proton chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the unambiguous assignment of signals to specific protons and carbons in the this compound molecule. lipidbank.jpacs.org Comparing experimental NMR data with reported values for known carotenoids or synthesized standards is essential for confirming the identity and structure of isolated this compound. lipidbank.jp NMR has been used in the identification of astaxanthin isomers, a related carotenoid, providing detailed structural information. mdpi.comsemanticscholar.org The characterization of diastereoisomers of related oxygenated carotenoids using NMR has also been demonstrated, highlighting its utility in resolving subtle structural differences. acs.org
UV-Visible Spectrophotometry for Chromophore Characterization and Quantification
UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique widely employed for the characterization and quantification of carotenoids, including this compound, due to their characteristic light absorption properties in the visible spectrum. The principle relies on the interaction of light with matter, where molecules containing π-electrons, such as the conjugated double bonds in the polyene chain of carotenoids, absorb ultraviolet and visible radiation, leading to electron excitation to higher energy states ijprajournal.com. This absorption produces a distinct spectrum, acting as a "fingerprint" for the compound solubilityofthings.comresearchgate.net.
For carotenoids, the conjugated double bond system is the primary chromophore responsible for their intense yellow, orange, or red color and their characteristic absorption spectra typically exhibiting three peaks or shoulders in the 400-500 nm range cirad.fr. The specific wavelengths of maximum absorbance (λmax) and the fine structure of the spectrum (e.g., the ratio of the absorbance of the longest wavelength peak to the middle peak, often referred to as % III/II) are influenced by the number of conjugated double bonds, the presence of functional groups, and the geometric configuration (cis or trans) of the molecule cirad.frnih.gov.
UV-Vis spectrophotometry can be used for both qualitative and quantitative analysis of carotenoids in pure form or in mixtures ijprajournal.com. For qualitative analysis, comparing the obtained absorption spectrum, particularly the λmax values and spectral shape, to known standards helps in the identification of specific carotenoids solubilityofthings.comresearchgate.net. In the case of this compound, which is a tetrahydroxy-β,β-carotene and a metabolite of astaxanthin, its UV-Vis characteristics are crucial for its identification, especially when analyzed alongside related carotenoids nih.gov. Studies have identified this compound based on its spectral features in conjunction with chromatographic and mass spectral data nih.gov.
Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution solubilityofthings.comcirad.fr. By measuring the absorbance at the λmax of this compound and using its molar absorptivity coefficient (ε) in a specific solvent, its concentration in a sample can be determined cirad.fr. This technique is considered rapid and cost-effective for estimating total carotenoid content or quantifying individual carotenoids when they are sufficiently separated or when their spectral contributions can be resolved cirad.fr.
However, analyzing complex mixtures containing multiple carotenoids and other pigments like chlorophylls can present challenges due to overlapping absorption spectra cirad.frfdbio-rptu.de. Advancements in UV-Vis spectrophotometry, such as coupling with multivariate curve resolution alternating least squares (MCR-ALS), have shown promise in resolving the spectral contributions of individual carotenoids in mixtures, improving the accuracy of quantification even in complex matrices like fruit extracts cirad.fr.
Research findings demonstrate the application of UV-Vis spectrophotometry in the analysis of this compound. For instance, in studies analyzing the carotenoid profile of marine organisms, the UV-Vis characteristics of peaks obtained from chromatographic separation were used, along with mass spectral data, to tentatively identify this compound and its isomers nih.gov. The presence of a cis-peak at a specific wavelength (e.g., 337 nm) can also indicate the presence of cis-isomers of carotenoids like this compound nih.gov.
While UV-Vis spectrophotometry is a valuable tool for initial characterization and quantification, particularly for total carotenoids or relatively pure samples, its limitations in resolving complex mixtures often necessitate the use of more advanced separation techniques coupled with highly selective detectors.
Advancements in Hyphenated Techniques for Comprehensive Carotenoid Profiling
Hyphenated techniques, which combine a separation technique with one or more detection techniques, have revolutionized the comprehensive profiling of carotenoids, offering enhanced separation power, sensitivity, and structural information compared to standalone methods nih.govajrconline.orgsaspublishers.com. These techniques are particularly valuable for analyzing complex biological matrices where numerous carotenoids and their isomers are present at varying concentrations mdpi.comcsic.es.
High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for carotenoid analysis due to its precision and ability to effectively separate individual carotenoids mdpi.com. When coupled with a Photodiode Array Detector (DAD), also known as a UV-Vis detector, HPLC-DAD provides both retention time information and full UV-Vis spectra for each separated compound, allowing for identification based on spectral characteristics and quantification based on peak area or height researchgate.netnih.govnih.gov. This combination is frequently used for carotenoid profiling, including the analysis of this compound and its isomers nih.govresearchgate.netresearchgate.net. The UV-Vis spectra obtained from the DAD provide crucial information about the chromophore system, complementing the data from other detectors researchgate.net.
Further advancements involve coupling HPLC with Mass Spectrometry (MS), creating HPLC-MS or LC-MS. This powerful hyphenated technique provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity of known carotenoids and elucidating the structures of novel or unknown ones csic.esresearchgate.netnih.gov. Various ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), are employed for carotenoid analysis by LC-MS, with APCI often being a standard choice for these relatively nonpolar compounds mdpi.comcsic.es. Tandem mass spectrometry (MS/MS) provides even more detailed structural information through the fragmentation of parent ions nih.govresearchgate.net.
LC-MS/MS has been successfully applied in the analysis of carotenoids, enabling the identification and characterization of various compounds based on their retention times, parent ions, and characteristic fragment ions preprints.orgnih.gov. For this compound, LC-MS/MS analysis can provide information on its protonated or deprotonated molecular ions and fragmentation patterns corresponding to the loss of hydroxyl groups or fragments from the polyene chain, aiding in its identification and differentiation from related carotenoids nih.gov.
Other hyphenated techniques are also being explored for carotenoid analysis. Supercritical Fluid Chromatography (SFC) coupled with MS has gained attention for its potential advantages in terms of shorter run times and lower solvent usage compared to HPLC mdpi.com. Gas Chromatography-Mass Spectrometry (GC-MS), while less commonly used for intact carotenoids due to their thermal instability, can be applied after derivatization for the analysis of volatile derivatives or degradation products mdpi.comcreative-proteomics.comresearchtrend.net.
The integration of advanced MS techniques, such as quadrupole time-of-flight (QTOF) and Orbitrap MS, with chromatographic separation further enhances carotenoid analysis by providing high-resolution mass data, enabling accurate mass measurements and facilitating the identification of compounds in complex mixtures mdpi.com. Two-dimensional chromatography coupled with MS is another advancement that offers increased separation power for intricate carotenoid profiles researchgate.net.
These advancements in hyphenated techniques, particularly the combination of HPLC with DAD and MS/MS, provide a comprehensive approach to carotenoid profiling, allowing for the separation, identification, and quantification of a wide range of carotenoids and their isomers, including this compound, in various complex matrices.
Table 1: Selected Analytical Techniques and Their Applications in Carotenoid Analysis
| Technique | Separation Mechanism | Detection Principle | Key Information Provided | Applications in Carotenoid Research |
| UV-Vis Spectrophotometry | N/A | Light Absorption | λmax, Absorbance Spectrum Shape | Quantification of total carotenoids, basic chromophore characterization |
| HPLC-DAD | Partition/Adsorption | UV-Vis Light Absorption | Retention Time, UV-Vis Spectrum | Separation and identification/quantification of individual carotenoids |
| LC-MS (HPLC-MS) | Partition/Adsorption | Mass-to-Charge Ratio | Molecular Weight, Fragmentation Pattern | Identification and structural elucidation of carotenoids |
| LC-MS/MS (HPLC-MS/MS) | Partition/Adsorption | Tandem Mass Spectrometry | Fragment Ions, Detailed Fragmentation | Confirmation of identity, structural elucidation, analysis of isomers |
| SFC-MS | Partition/Adsorption | Mass-to-Charge Ratio | Molecular Weight, Fragmentation Pattern | Analysis of carotenoids with potential for faster analysis |
| GC-MS (after derivatization) | Partition/Adsorption | Mass-to-Charge Ratio | Molecular Weight, Fragmentation Pattern | Analysis of volatile carotenoid derivatives or degradation products |
Table 2: UV-Vis and Mass Spectral Characteristics of this compound Isomers (Example Data from Research Findings)
| Peak | Carotenoid (Tentative Identification) | tR (min) | λmax (nm) | % III/II | [M + H]+ (m/z) | MS/MS Fragment Ions (positive mode) (m/z) |
| 2 | This compound | - | - | - | 601 | 583, 565, 547, 509, 495 |
| 28 | cis-Crustaxanthin | - | - | - | 601 | 583, 565, 547, 509, 495 |
| 29 | cis-Crustaxanthin | - | - | - | 601 | 583, 565, 547, 509, 495 |
Note: Data in Table 2 is illustrative and based on findings from cited research, representing tentative identifications and observed spectral/mass characteristics. Specific values may vary depending on the analytical conditions. nih.gov
Biotechnological Production and Metabolic Engineering for Crustaxanthin
Strategies for Enhanced Production in Microorganisms
Microorganisms, including bacteria, yeasts, and algae, are explored as potential cell factories for crustaxanthin biosynthesis. Enhancing production in these hosts often involves manipulating their metabolic pathways to channel carbon flux towards carotenoid synthesis and introducing the necessary enzymatic steps for this compound formation.
Metabolic Engineering Approaches for Pathway Optimization in Bacteria, Yeasts, and Algae
Metabolic engineering plays a crucial role in optimizing carotenoid biosynthesis pathways in microbial hosts. In bacteria like Escherichia coli and Corynebacterium glutamicum, as well as yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, and various algae, the introduction and optimization of exogenous genes encoding key enzymes in the carotenoid pathway are fundamental strategies. mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.govnih.gov
A common approach involves the heterologous expression of genes from natural carotenoid producers. For the synthesis of ketocarotenoids like astaxanthin (B1665798) and canthaxanthin (B1668269) (structurally related to this compound), genes encoding β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) are frequently introduced into non-carotenogenic hosts or engineered into existing carotenogenic pathways. mdpi.commdpi.com The balance of activities between these enzymes is critical for determining the final product profile and maximizing the yield of the desired ketocarotenoid. mdpi.com
Enhancing the supply of precursor molecules, such as geranylgeranyl pyrophosphate (GGPP), is another key metabolic engineering strategy. This can be achieved by upregulating or modifying enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for isoprenoid precursor synthesis. frontiersin.orgmdpi.com For example, engineering the MVA pathway in Yarrowia lipolytica has been explored to increase GGPP availability for carotenoid biosynthesis. frontiersin.org
Pathway optimization also involves addressing bottlenecks and competing pathways that might divert metabolic flux away from carotenoid production. Strategies include downregulating competing enzymes or compartmentalizing the engineered pathway within specific cellular organelles to improve efficiency and reduce intermediate loss. nih.gov
Research findings have demonstrated successful metabolic engineering efforts in various microorganisms for producing ketocarotenoids. For instance, Corynebacterium glutamicum, naturally accumulating decaprenoxanthin, has been engineered to produce astaxanthin. mdpi.com Similarly, Escherichia coli and Saccharomyces cerevisiae have been engineered to produce astaxanthin and canthaxanthin through the introduction of bacterial carotenoid genes. mdpi.commdpi.com
The following table summarizes some microorganisms used in metabolic engineering for ketocarotenoid production:
| Microorganism | Type | Relevant Ketocarotenoids Produced (Engineered) | Key Genes Often Introduced/Modified | Citations |
| Escherichia coli | Bacterium | Astaxanthin, Canthaxanthin | crtW, crtZ, crtE, crtI, crtY, idi | mdpi.commdpi.commdpi.comnih.govnih.gov |
| Corynebacterium glutamicum | Bacterium | Astaxanthin | Genes for astaxanthin pathway | mdpi.commdpi.com |
| Pantoea ananatis | Bacterium | Zeaxanthin (B1683548) (natural producer, pathway optimized) | crtE, crtB, crtI, crtY, crtZ | nih.gov |
| Brevundimonas sp. | Bacterium | Astaxanthin, Canthaxanthin | crtW | mdpi.combiorxiv.orgoup.comresearchgate.net |
| Paracoccus sp. | Bacterium | Astaxanthin, Canthaxanthin | crtW, crtZ | mdpi.comoup.com |
| Saccharomyces cerevisiae | Yeast | Astaxanthin, Canthaxanthin | crtW, crtZ, crtE, crtI, crtYB, tHMG1 (for precursor) | researchgate.netmdpi.commdpi.comnih.govnih.gov |
| Yarrowia lipolytica | Yeast | Zeaxanthin (as target), Carotenoids | crtE, crtB, crtI, carRP, crtZ (for zeaxanthin) | mdpi.comfrontiersin.orgnih.gov |
| Xanthophyllomyces dendrorhous | Yeast | Astaxanthin (natural producer) | Metabolic engineering for hyper-production | researchgate.netmdpi.commdpi.com |
| Haematococcus pluvialis | Alga | Astaxanthin (natural producer) | Metabolic engineering, optimization of culture conditions | nih.govmdpi.com |
| Dunaliella salina | Alga | Carotenoids (e.g., beta-carotene) | Metabolic engineering, adaptive evolution | nih.gov |
Directed Evolution and Random Mutagenesis for Strain Improvement
Directed evolution and random mutagenesis are powerful tools for improving the performance of microbial strains for carotenoid production. These techniques introduce genetic diversity, from which variants with enhanced characteristics, such as increased enzyme activity, improved substrate utilization, or higher product tolerance, can be selected. researchgate.netnih.govnih.govresearchgate.netmdpi.comforniabiosolutions.com
Directed evolution mimics natural selection in a laboratory setting. researchgate.net By creating libraries of mutated genes or strains and applying selection or screening methods, researchers can isolate variants with desired traits. This approach has been successfully applied to improve the activity of enzymes like β-carotene ketolase and hydroxylase, which are crucial for ketocarotenoid synthesis. nih.gov For example, directed evolution of a fusion enzyme of CrtZ and CrtW in Saccharomyces cerevisiae led to variants with significantly increased astaxanthin production. nih.gov
Strain improvement through these methods can also focus on enhancing tolerance to stress conditions encountered during large-scale fermentation, such as high substrate or product concentrations, temperature fluctuations, or oxidative stress. mdpi.com Adaptive laboratory evolution, a form of directed evolution, can be used to gradually adapt strains to these challenging environments, leading to the accumulation of beneficial mutations across the genome. mdpi.com
While specific applications of directed evolution and random mutagenesis directly for this compound production are less documented than for astaxanthin, the principles and techniques are directly transferable given the structural and biosynthetic similarities.
Biosynthetic Engineering in Plant Systems for Related Ketocarotenoids and Precursors
Plants naturally produce a wide variety of carotenoids, and biosynthetic engineering in plant systems has emerged as a viable strategy for producing high-value ketocarotenoids. Although this compound is not typically found in high amounts in commonly cultivated plants, engineering plants to produce related ketocarotenoids and their precursors lays the groundwork for potential this compound production in plant systems. biorxiv.orgoup.comresearchgate.netnih.govtandfonline.com
Introducing bacterial or algal genes encoding ketolases (like CrtW or CrtO) and hydroxylases (like CrtZ) into plants that naturally accumulate β-carotene or other xanthophylls can redirect the carotenoid pathway towards the synthesis of ketocarotenoids such as canthaxanthin and astaxanthin. biorxiv.orgoup.comresearchgate.netnih.govtandfonline.com For instance, transformation of tobacco species (Nicotiana glauca and Nicotiana tabacum) with a cyanobacterial ketolase gene resulted in the accumulation of ketocarotenoids like 4-ketozeaxanthin. nih.gov Metabolic engineering in Nicotiana tabacum further optimized the yield and product pattern of ketocarotenoids in flower nectaries. nih.gov
Nicotiana benthamiana has been utilized as a transient expression system for rapid functional analysis of carotenogenic genes involved in ketocarotenoid biosynthesis. biorxiv.orgresearchgate.net By infiltrating leaves with Agrobacterium carrying bacterial or plant ketocarotenoid genes, researchers can quickly assess their ability to produce target compounds. biorxiv.orgresearchgate.net
Biosynthetic engineering in oilseed crops like canola (Brassica napus) has also shown promise for producing ketocarotenoids in seeds. oup.com By introducing multiple bacterial carotenoid genes, researchers achieved significant increases in total carotenoid content and the accumulation of ketocarotenoids like echinenone (B51690) and canthaxanthin in canola seeds. oup.com
While direct engineering for this compound in plants requires further research to identify and introduce the specific enzymes responsible for its unique hydroxylation pattern, the successful engineering of related ketocarotenoids in various plant systems demonstrates the potential of this approach for producing oxygenated carotenoids. biorxiv.orgoup.comresearchgate.netnih.govtandfonline.com
Enzymatic and Chemo-enzymatic Synthesis Approaches of this compound and its Precursors
Enzymatic and chemo-enzymatic synthesis approaches offer alternative routes for producing this compound and its precursors, combining the specificity and efficiency of enzymes with the versatility of chemical reactions. These methods can be particularly useful for synthesizing complex molecules or specific stereoisomers that are challenging to obtain through fermentation alone. researchgate.netdntb.gov.ualipidmaps.orgacs.orgresearchgate.netnih.gov
Chemo-enzymatic processes have been explored for the synthesis of precursors to oxygenated carotenoids. For example, the stereoselective reduction of 4-ketoisophorone to (R)-levodione, a key intermediate in the synthesis of several industrially relevant carotenoids, can be achieved using enzymatic methods involving ene-reductases. researchgate.netacs.orgresearchgate.net Further enzymatic or chemo-enzymatic steps can then be employed to introduce additional functional groups, such as hydroxyl groups, at specific positions. acs.orgresearchgate.net
Research has demonstrated multienzymatic cascade reactions for the stereoselective reduction of cyclic enones, which can serve as building blocks for carotenoid synthesis. acs.orgresearchgate.net These processes utilize combinations of enzymes like ene-reductases and alcohol dehydrogenases to achieve high stereo- and regioselectivity. acs.orgresearchgate.net Such methodologies open new avenues for the synthesis of oxygenated carotenoids, including this compound. researchgate.netacs.orgresearchgate.net
While the complete enzymatic or chemo-enzymatic synthesis of this compound from simple precursors is complex and still an active area of research, these approaches provide valuable tools for producing specific intermediates or for potentially developing in vitro biocatalytic routes.
Novel Bioreactor Designs and Cultivation Optimization for Scalable Bioproduction
Different bioreactor designs are employed depending on the specific microorganism and desired production scale. Stirred-tank bioreactors are commonly used, with impeller design and agitation speed optimized to ensure adequate mixing, mass transfer of nutrients and oxygen, and heat transfer. fastercapital.com Airlift reactors and membrane bioreactors are also utilized, offering different advantages in terms of mixing efficiency and cell retention. fastercapital.com
Cultivation optimization involves fine-tuning parameters to maximize carotenoid yield. This includes optimizing the composition of the culture medium, including carbon and nitrogen sources, and controlling environmental factors like temperature and pH. frontiersin.orgmdpi.commdpi.com For instance, studies on astaxanthin production in Corynebacterium glutamicum have shown that pH has a strong effect on product formation, with an optimum identified at pH 8. mdpi.com
For photosynthetic microorganisms like algae, light intensity and quality are critical parameters. mdpi.commdpi.com Novel photobioreactor designs, such as LED-based systems, are being developed to provide optimal illumination for algal growth and carotenogenesis, although challenges related to light penetration and mixing in large-scale systems remain. nih.govmdpi.com
Fed-batch cultivation strategies are often employed to maintain optimal substrate concentrations and extend the production phase, leading to higher cell densities and increased carotenoid titers. mdpi.comucl.ac.uk Recent advances include the development of microscale fed-batch systems and automated platforms to accelerate process development and optimization. ucl.ac.uk
Optimizing cultivation conditions can significantly enhance carotenoid production. For example, optimizing temperature and carbon concentration improved astaxanthin production in Phaffia rhodozyma. mdpi.com In Haematococcus pluvialis, a two-stage cultivation approach, with initial growth under favorable conditions followed by stress induction for astaxanthin accumulation, is a common strategy. mdpi.com
The integration of online monitoring and control systems in bioreactors allows for real-time adjustment of parameters, ensuring consistent and reproducible production runs. fastercapital.com Scalability is a key consideration in bioreactor design and cultivation optimization, with efforts focused on translating successful laboratory-scale processes to pilot and industrial scales while maintaining high yields and product quality. fastercapital.comucl.ac.uk
| Parameter | Impact on Production | Optimization Strategies | Citations |
| Bioreactor Type | Mixing, aeration, mass transfer, scalability | Selection based on microorganism and scale (stirred-tank, airlift, membrane, photobio) | nih.govmdpi.comfastercapital.com |
| Agitation/Mixing | Nutrient distribution, gas transfer, cell shear | Optimization of impeller design and speed | fastercapital.com |
| Aeration | Oxygen supply (for aerobic processes) | Control of air flow rate and dissolved oxygen levels | mdpi.commdpi.comfastercapital.com |
| Temperature | Enzyme activity, cell growth rate | Identification of optimal temperature for the specific strain and product | researchgate.netfrontiersin.orgmdpi.commdpi.com |
| pH | Enzyme activity, cell growth, product stability | Control and optimization of pH setpoint | frontiersin.orgmdpi.comfastercapital.com |
| Nutrient Supply | Substrate availability, precursor synthesis | Optimization of media composition, fed-batch strategies | frontiersin.orgmdpi.commdpi.comucl.ac.uk |
| Light (for algae) | Photosynthesis, carotenogenesis | Optimization of light intensity and quality, photobioreactor design | nih.govmdpi.commdpi.com |
| Cultivation Mode | Growth phase vs. production phase | Batch, fed-batch, continuous, two-stage (for algae) | mdpi.commdpi.comucl.ac.uk |
Chemical Synthesis and Derivatization of Crustaxanthin
Synthetic Routes for Crustaxanthin and its Stereoisomers
The synthesis of carotenoids, including this compound, often involves complex organic chemistry reactions to construct the characteristic polyene chain and functionalized end groups. While specific detailed synthetic routes focusing solely on this compound are not extensively documented in the provided search results, general methods for carotenoid synthesis, particularly those related to β-carotene and xanthophylls like astaxanthin (B1665798), provide a framework for understanding potential approaches.
A common strategy for synthesizing C40 carotenoids involves the Wittig condensation reaction, typically coupling a C10-dialdehyde with two equivalents of a C15-phosphonium salt lipidbank.jpresearchgate.net. The C15-phosphonium salt carries the specific functional end groups desired in the final carotenoid molecule researchgate.net. Given this compound's structure as a tetrahydroxy-β,β-carotene, synthetic routes would need to incorporate methods for introducing the hydroxyl groups at the 3, 4, 3', and 4' positions of the β-ionone rings.
The synthesis of optically active carotenoids, which is relevant for obtaining specific stereoisomers of this compound, often utilizes chiral building blocks iupac.org. Alternatively, chirality can be introduced into an achiral carotenoid skeleton later in the synthetic sequence iupac.org. This compound possesses four asymmetric carbons, leading to the possibility of multiple optical (R/S) isomers nih.gov. Chromatographic methods, such as high-performance liquid chromatography (HPLC), have been employed to separate different stereoisomers of carotenoids, including those of this compound nih.goviupac.org. One study tentatively differentiated between trans and cis isomers of this compound using chromatographic and mass spectrometry data nih.gov. Three glycolic isomers of this compound (3,4,3',4'-di-cis-, 3,4-cis-3',4'-trans-, and 3,4,3',4'-di-trans-glycolic isomers) have been detected in biological samples researchgate.netnih.gov.
Potential routes to oxygenated carotenoids like this compound may involve intermediates such as chlorohydrin derivatives researchgate.net. For instance, 5-chloro derivatives of actinol (B1245848) have been explored as intermediates for synthesizing oxygenated carotenoids or apocarotenoids researchgate.net.
Preparation and Characterization of Novel this compound Analogues and Derivatives
The preparation of carotenoid analogues and derivatives is a strategy employed to explore variations in their chemical properties and biological activities google.comgoogle.com. Analogues can be designed to have modified structural features while retaining a resemblance to the parent compound google.com. Derivatives often involve chemical modifications of functional groups present in the carotenoid structure, such as the hydroxyl groups in this compound google.com.
While specific details on the preparation and characterization of novel this compound analogues and derivatives are limited in the provided search results, the general approaches in carotenoid chemistry are applicable. These can include esterification or etherification of the hydroxyl groups, modifications to the polyene chain, or alterations to the end rings google.com.
Characterization of synthesized analogues and derivatives typically involves spectroscopic methods such as UV-visible spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity nih.govlipidbank.jpresearchgate.net. Chromatographic techniques like HPLC are essential for purification and for analyzing the isomeric composition of the synthesized products nih.goviupac.orgresearchgate.net.
This compound's relationship to astaxanthin, a well-studied carotenoid with two hydroxyl and two carbonyl groups, suggests that some synthetic strategies and derivatization methods developed for astaxanthin could potentially be adapted for this compound nih.govnii.ac.jp. For example, reduction reactions of astaxanthin have been shown to yield products related to this compound nih.govnii.ac.jp.
Structure-Activity Relationship Studies of Synthesized Analogues in Mechanistic Biological Assays (non-clinical)
Structure-activity relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound wikidata.org. In the context of carotenoids, SAR studies often focus on properties like antioxidant activity, light absorption, and interactions with biological molecules.
The biological activities of carotenoids are closely linked to their chemical structure, particularly the conjugated polyene chain, which is responsible for their light absorption properties and their ability to quench singlet oxygen and scavenge free radicals google.commdpi.comcyanotech.comresearchgate.net. The presence and position of functional groups, such as hydroxyl and carbonyl groups, also play a significant role in their activity and interaction with biological environments cyanotech.com.
This compound, with its four hydroxyl groups, is structurally related to other xanthophylls like zeaxanthin (B1683548) (two hydroxyl groups) and astaxanthin (two hydroxyl and two carbonyl groups) nih.govlipidbank.jp. Studies on other carotenoids suggest that the number and position of hydroxyl and carbonyl groups can influence their antioxidant efficiency cyanotech.com. For instance, astaxanthin has been reported to show stronger antioxidant activity than carotenoids without oxo groups, such as β-carotene and zeaxanthin, in certain model systems cyanotech.com. This suggests that the hydroxyl groups in this compound likely contribute to its potential antioxidant properties, similar to other hydroxylated carotenoids.
While detailed SAR studies specifically investigating a series of synthesized this compound analogues in various mechanistic biological assays were not found in the provided search results, general principles from carotenoid research can be applied. Mechanistic non-clinical biological assays used in carotenoid research include in vitro studies evaluating singlet oxygen quenching, radical scavenging activity (e.g., using methods like the TBA assay), and inhibition of lipid peroxidation mdpi.comcyanotech.comresearchgate.net. The polyene chain length and the nature of the end groups are key structural features that are varied in SAR studies to understand their impact on these mechanisms google.comcyanotech.com. Based on its structure, this compound would be expected to participate in similar antioxidant mechanisms, and modifications to its hydroxyl groups or polyene system in synthesized analogues would likely alter these activities.
Future Research Directions and Emerging Areas in Crustaxanthin Studies
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways in Diverse Organisms
Understanding the precise enzymatic machinery and metabolic routes involved in crustaxanthin biosynthesis across different organisms is a critical area for future investigation. Carotenoid biosynthesis generally involves the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways for producing isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks. nih.govmdpi.comomicsonline.org While general carotenoid pathways are known, the specific enzymes and regulatory mechanisms leading to this compound in various species, particularly understudied ones, require further elucidation.
Research could focus on identifying novel genes and enzymes unique to this compound production in diverse organisms, including marine bacteria, algae, and crustaceans. mdpi.comnih.gov Techniques such as comparative genomics and transcriptomics can help pinpoint candidate genes involved in the late stages of this compound synthesis, potentially revealing novel hydroxylases or ketolases specific to this compound. scielo.org.mx Overexpression or knockout studies of these candidate genes in model organisms or heterologous expression systems could validate their roles in the biosynthetic pathway. nih.gov
Application of Advanced Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding
The application of advanced omics technologies offers a powerful approach to gain a comprehensive understanding of this compound's biology. Genomics can reveal the genetic potential of organisms to produce this compound and identify regulatory elements controlling its synthesis. scielo.org.mx Transcriptomics can provide insights into gene expression patterns related to carotenogenesis under different environmental conditions, such as light intensity, nutrient availability, or stress. scielo.org.mxfrontiersin.orgresearchgate.net
Proteomics can identify and quantify the enzymes involved in this compound biosynthesis and metabolism, shedding light on post-translational modifications and protein-protein interactions that influence pathway efficiency. scielo.org.mxfrontiersin.orgresearchgate.netmdpi.com Metabolomics, the study of the complete set of metabolites in an organism, can provide a snapshot of the metabolic state and reveal how this compound levels correlate with other cellular compounds and pathways. scielo.org.mxfrontiersin.orgresearchgate.net Integrating data from these different omics layers through multi-omics approaches can provide a holistic view of the biological systems involved in this compound production and function. researchgate.netmdpi.com This integrated approach can help identify bottlenecks in biosynthesis pathways and potential targets for metabolic engineering to enhance this compound yield. nih.gov
Development of Novel High-Throughput Analytical Techniques for Trace Analysis and Isomer Profiling
Accurate and sensitive analytical techniques are crucial for studying this compound, especially for trace analysis in complex biological matrices and for profiling its various isomers. While techniques like HPLC-DAD-MS are commonly used for carotenoid analysis, there is a need for novel high-throughput methods that offer improved sensitivity, specificity, and speed. nih.govmdpi.comresearchgate.net
Future research should focus on developing advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), for enhanced separation and identification of this compound and its isomers. mdpi.com The application of ion mobility spectrometry (IMS) in conjunction with MS can further aid in differentiating isomers based on their collision cross-sections. mdpi.com The development of miniaturized analytical systems, such as lab-on-a-chip devices, could enable rapid and cost-effective analysis, particularly for high-throughput screening of potential this compound-producing organisms or for monitoring production processes. mdpi.com Exploring novel detection methods with higher sensitivity and lower detection limits is also essential for trace analysis in environmental samples or biological tissues where this compound might be present at very low concentrations.
Exploration of Undiscovered Ecological Roles and Biological Functions in Understudied Model Systems
While some biological roles of carotenoids like astaxanthin (B1665798) and zeaxanthin (B1683548) are known, the specific ecological roles and biological functions of this compound in various organisms, particularly in understudied model systems, remain largely unexplored. mdpi.comfrontiersin.orgwikipedia.orgnih.govresearchgate.net
Future research could investigate the protective roles of this compound against environmental stressors such as UV radiation, oxidative stress, and temperature fluctuations in organisms that accumulate this pigment. frontiersin.orgnih.govresearchgate.net Studies could also explore its potential involvement in vision, reproduction, immune responses, or as a signaling molecule in these organisms. mdpi.comfrontiersin.orgnih.gov Understudied model systems, such as specific species of marine invertebrates, fungi, or bacteria known to contain this compound, could provide valuable insights into its unique biological activities and ecological significance. mdpi.comnih.gov Understanding these roles can not only deepen our knowledge of natural biological processes but also potentially reveal novel applications for this compound.
Sustainable Bioproduction Enhancement and Biorefinery Concepts for Industrial Applications
Developing sustainable and economically viable methods for producing this compound is crucial for its potential industrial applications. Current methods often rely on extraction from natural sources, which can be limited by availability and environmental impact. mdpi.com
Future research should focus on enhancing the bioproduction of this compound using metabolic engineering and synthetic biology approaches in suitable microbial hosts like bacteria, yeast, or algae. nih.govmdpi.commdpi.commdpi.comfrontiersin.orgnih.gov Optimizing culture conditions, enzyme expression, and precursor supply can significantly improve yield and productivity. nih.gov The development of biorefinery concepts that integrate this compound production with the generation of other valuable products from biomass can enhance economic feasibility and sustainability. mdpi.comkaila.eubiofueljournal.comresearchgate.netwiley.com This could involve utilizing waste streams as feedstocks or co-producing biofuels or other biochemicals alongside this compound. biofueljournal.comresearchgate.net Exploring novel and green extraction techniques that minimize solvent usage and energy consumption is also important for sustainable industrial-scale production. mdpi.comresearchgate.net
Q & A
Q. Q1. What are the established analytical techniques for identifying and quantifying Crustaxanthin in biological samples, and how can their reproducibility be ensured?
Answer: The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) for quantification . To ensure reproducibility:
- Document chromatographic conditions (e.g., column type, mobile phase, flow rate) and calibration standards in detail.
- Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .
- Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. Q2. How should researchers design baseline experiments to characterize this compound’s physicochemical properties (e.g., solubility, stability)?
Answer:
- Solubility: Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol) and quantify via spectrophotometry .
- Stability: Conduct accelerated degradation studies under controlled temperature, pH, and light exposure. Monitor degradation kinetics using HPLC .
- Documentation: Report deviations (e.g., precipitation in aqueous buffers) and mitigation strategies (e.g., emulsifiers) to aid reproducibility .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported this compound bioavailability across different in vivo models?
Answer:
- Analyze Variables: Compare study designs for dosage, administration routes (oral vs. intraperitoneal), and model organisms (e.g., rodents vs. zebrafish). Differences in gut microbiota or metabolic pathways may explain discrepancies .
- Methodological Harmonization: Propose standardized protocols for bioavailability assays (e.g., fixed dosing intervals, matched control groups) .
- Meta-Analysis: Aggregate data from multiple studies to identify confounding factors (e.g., lipid-rich diets enhancing absorption) .
Q. Q4. What experimental frameworks are suitable for investigating this compound’s interactions with cellular biomolecules (e.g., proteins, membranes)?
Answer:
- In Vitro Assays: Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinities with target proteins .
- Computational Modeling: Employ molecular docking (e.g., AutoDock Vina) to predict binding sites, followed by molecular dynamics simulations for validation .
- Membrane Studies: Utilize liposome models with varying lipid compositions to assess partitioning behavior via dual-polarization interferometry .
Methodological Guidance
Q. Q5. How should researchers address conflicting data on this compound’s antioxidant capacity in vitro vs. in vivo?
Answer:
- Contextualize Assay Conditions: In vitro assays (e.g., DPPH, FRAP) may overestimate activity due to non-physiological oxidant concentrations. Validate findings using cell-based models (e.g., ROS scavenging in hepatocytes) .
- Incorporate Pharmacokinetics: Measure tissue-specific accumulation post-administration to correlate in vivo antioxidant effects with bioavailability .
- Control for Redox Interferences: Account for endogenous antioxidants (e.g., glutathione) in in vivo models using knockout organisms or inhibitors .
Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values .
- ANOVA with Post Hoc Tests: Compare treatment groups across multiple doses, adjusting for covariates (e.g., animal weight, baseline health) .
- Benchmark Dose (BMD) Modeling: Use EPA-developed software for threshold dose estimation in chronic exposure studies .
Emerging Research Directions
Q. Q7. How can interdisciplinary approaches enhance understanding of this compound’s role in neuroprotection?
Answer:
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways modulated by this compound in neuronal cells .
- Behavioral Models: Use transgenic Alzheimer’s disease models (e.g., APP/PS1 mice) to assess cognitive outcomes alongside biochemical markers (e.g., Aβ plaque reduction) .
- Cross-Disciplinary Collaboration: Partner with computational biologists to build predictive networks linking this compound intake to neuroinflammatory markers .
Ethical and Reporting Standards
Q. Q8. What ethical considerations are critical when designing animal studies involving this compound?
Answer:
- 3Rs Compliance: Adhere to Replacement, Reduction, and Refinement principles. Use in silico or ex vivo models (e.g., organoids) where feasible .
- Dose Justification: Conduct pilot studies to minimize animal numbers while achieving statistical power .
- Transparency: Report all adverse events (e.g., unexpected toxicity) in publications, even if inconclusive .
Evaluating Research Quality
Q9. How can the FINER criteria be applied to assess the feasibility of a this compound research question?
Answer:
- Feasible: Ensure access to analytical instrumentation (e.g., HPLC-MS) and sufficient sample quantities .
- Novel: Differentiate from prior work by focusing on understudied mechanisms (e.g., epigenetic modulation by this compound) .
- Ethical: Obtain institutional approval for human trials if exploring bioavailability in volunteers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
